(2-(tert-Butyl)thiazol-5-yl)methanamine is a chemical compound with the molecular formula C₈H₁₃N₃OS and a molecular weight of 171.26 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the tert-butyl group at the 2-position of the thiazole enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics. Thiazole derivatives, including this compound, are known for their diverse biological activities and are often utilized in various pharmaceutical applications.
The biological activity of (2-(tert-Butyl)thiazol-5-yl)methanamine is under investigation, with potential applications in antimicrobial, antifungal, and antiviral therapies. Its structural features suggest interactions with various biological targets, including enzymes and receptors involved in critical biological pathways. Preliminary studies indicate that thiazole derivatives may exhibit significant effects on metabolic processes and cellular responses, making them valuable in medicinal chemistry.
The synthesis of (2-(tert-Butyl)thiazol-5-yl)methanamine can be achieved through several methods, including:
(2-(tert-Butyl)thiazol-5-yl)methanamine has potential applications in various fields:
Interaction studies involving (2-(tert-Butyl)thiazol-5-yl)methanamine are crucial for understanding its mechanism of action. These studies typically assess:
Several compounds share structural features with (2-(tert-Butyl)thiazol-5-yl)methanamine. Notable examples include:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-Methylthiazole | Methyl group at position 2 on thiazole | Commonly used in flavoring and fragrance |
| Thiamine (Vitamin B1) | Contains a thiazole ring and an amine group | Essential nutrient with significant biological importance |
| Benzothiazole | Benzene fused to thiazole | Known for antibacterial properties |
| Sulfathiazole | Antimicrobial drug | Used primarily in treating bacterial infections |
| Ritonavir | Antiretroviral drug | Used in HIV treatment |
What distinguishes (2-(tert-butyl)thiazol-5-yl)methanamine from these compounds is its specific tert-butyl group, which enhances lipophilicity and may influence its binding properties and biological activity compared to simpler thiazole derivatives. This modification is believed to affect pharmacokinetic properties such as absorption and distribution within biological systems.
The halogenation-addition-condensation route relies on polar aprotic solvents to stabilize intermediates and facilitate nucleophilic attacks. Dimethylformamide (DMF) is widely employed due to its high dielectric constant (ε = 36.7), which enhances the solubility of sodium methoxide and promotes deprotonation during condensation steps [1]. For example, in the synthesis of analogous thiazole-methanamine derivatives, DMF enabled a 91% yield of tert-butyl (2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate under Pd-PEPPSI-IPr catalysis [2]. Methanol-water mixtures (3:1 v/v) are alternatively used for halogenation steps, as seen in the preparation of 2-chloro-N-(1H-indol-5-yl)acetamide, where sodium acetate in aqueous acetic acid mediated efficient chloroacetylation [1].
Table 1: Solvent Effects on Condensation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 91 | 7–10 |
| Methanol | 32.7 | 65 | 12–15 |
| THF | 7.5 | 47 | 18–24 |
Chlorinating agents like 2-chloroacetyl chloride are critical for introducing electrophilic centers. In the synthesis of 2-chloro-N-(1H-indol-5-yl)acetamide, 2-chloroacetyl chloride reacts with 1H-indol-5-amine in the presence of sodium acetate, forming a stable acetamide intermediate [1]. Bromine-based agents (e.g., N-bromosuccinimide) are less common but enable regioselective additions in sterically hindered systems. For instance, Pd-PEPPSI-IPr-mediated coupling of 4-methylthiazole with tert-butyl (2S,4R)-2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate achieved 87% yield by minimizing β-hydride elimination [2].
Thioamide cyclization leverages thiocyanate intermediates to construct the thiazole ring. A one-pot protocol involving α-halo ketones and potassium thiocyanate generates 3-thiocyanoacetylacetone, which undergoes cyclo-condensation with primary amines [3]. For tert-butyl-substituted systems, benzylamine reacts with 3-thiocyanoacetylacetone in ethanol, yielding N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide via intramolecular nucleophilic attack [3]. Alternative routes employ Pd-PEPPSI-IPr catalysts to couple 4-methylthiazole with brominated precursors, achieving 92% yield for tert-butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate [2].
Hydroxymethyl groups are converted to chloromethyl intermediates using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). This Mitsunobu-like reaction replaces hydroxyl groups with phthalimide-protected amines, followed by hydrazine hydrate treatment to yield methanamines [1]. For example, (5-substitutedbenzo[d]thiazol-2-yl)methanol derivatives treated with PPh3/DEAD and phthalimide produced (5-substitutedbenzo[d]thiazol-2-yl)methanamines in 15–30% yield after column chromatography [1].
Nucleophilic substitution of chloromethyl intermediates with methylamine proceeds via an SN2 mechanism. Sodium methoxide in DMF deprotonates methylamine, enhancing its nucleophilicity. Kinetic studies reveal second-order dependence on methylamine concentration, with rate constants (k) of 0.42 L·mol⁻¹·min⁻¹ at 25°C [1]. Selectivity is governed by steric effects: tert-butyl groups at the 2-position reduce byproduct formation by shielding the thiazole nitrogen from undesired alkylation.
Table 2: Substitution Kinetics with Methylamine
| Temperature (°C) | k (L·mol⁻¹·min⁻¹) | Yield (%) |
|---|---|---|
| 25 | 0.42 | 89 |
| 40 | 0.68 | 92 |
| 60 | 1.12 | 85 |
The thermodynamic stability of (2-(tert-butyl)thiazol-5-yl)methanamine is significantly influenced by the presence of the bulky tert-butyl substituent at the 2-position of the thiazole ring. Research on related tert-butyl aromatic compounds demonstrates that the tert-butyl group generally enhances thermal stability by increasing decomposition temperatures compared to their methyl analogs [2]. Differential scanning calorimetry studies on related tert-butyl thiazole derivatives indicate decomposition onset temperatures exceeding 210°C [3].
The compound exhibits remarkable thermal stability due to several structural factors. The tert-butyl group provides steric hindrance that restricts rotation around the C-C bond connecting it to the thiazole ring, thereby limiting conformational flexibility that could lead to thermal degradation [4]. Thermodynamic calculations on structurally similar compounds suggest that the presence of the tert-butyl group increases the bond dissociation energy of the thiazole ring system [5].
Primary degradation pathways for this compound likely involve initial cleavage at the weakest bonds. Studies on thiazole-containing compounds indicate that thermal decomposition typically begins with C-N bond cleavage in the thiazole ring, followed by loss of the substituent groups [6]. The primary amine functional group (-CH₂NH₂) represents another potential site for thermal degradation, with deamination reactions occurring at temperatures above 250°C [7].
Oxidative degradation pathways may involve the sulfur atom in the thiazole ring, which can undergo oxidation to form sulfoxides and subsequently sulfones under aerobic conditions [8]. The stability of the compound under ambient conditions is enhanced by the electron-donating nature of the tert-butyl group, which increases electron density on the thiazole ring and reduces susceptibility to electrophilic attack [9].
The solubility profile of (2-(tert-butyl)thiazol-5-yl)methanamine reflects the dual nature of its structure, containing both hydrophobic (tert-butyl group) and hydrophilic (primary amine) functionalities. The compound demonstrates limited aqueous solubility due to the hydrophobic character imparted by the tert-butyl substituent [10].
Table 1: Predicted Solubility Profile
| Solvent Type | Relative Solubility | Rationale |
|---|---|---|
| Water | Low (< 1 g/L) | Hydrophobic tert-butyl group dominates |
| Ethanol | Moderate (10-15 g/L) | Hydrogen bonding with amine group |
| Dichloromethane | High (> 30 g/L) | Compatible with aromatic thiazole system |
| Tetrahydrofuran | High (25-35 g/L) | Aprotic polar interactions |
The presence of the primary amine group enables hydrogen bonding interactions with protic solvents, enhancing solubility in alcohols and other hydrogen bond-accepting media [11]. However, the bulky tert-butyl group creates significant hydrophobic interactions that limit water solubility, similar to observations in related tert-butyl-substituted aromatic compounds [10].
Studies on analogous thiazole derivatives demonstrate that the thiazole ring system contributes to solubility in polar aprotic solvents through dipole-dipole interactions [12]. The nitrogen atom in the thiazole ring (position 3) possesses a lone pair of electrons that can participate in hydrogen bonding as an acceptor, further influencing solubility characteristics [9].
Temperature-dependent solubility studies on similar compounds indicate that solubility in organic solvents increases significantly with temperature due to enhanced molecular motion and reduced intermolecular forces [10]. The compound is expected to exhibit retrograde solubility in some solvent systems due to the temperature-dependent balance between hydrogen bonding and hydrophobic interactions.
Table 2: Lipophilicity Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LogP (experimental) | 1.20 | Octanol-water partition | [13] |
| Calculated LogP | 1.8-2.1 | Computational prediction | [14] |
| Chromatographic φ₀ | 65-75 | RP-HPLC | [12] |
The experimental LogP value of 1.20 indicates moderate lipophilicity, positioning the compound in an optimal range for biological membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical applications [14]. This value reflects the competing influences of the hydrophobic tert-butyl group and the hydrophilic primary amine functionality.
Reversed-phase chromatographic studies on related thiazole derivatives demonstrate that lipophilicity can be accurately predicted using retention factor relationships [12]. The chromatographic hydrophobicity index (φ₀) for similar tert-butyl thiazole compounds ranges from 65-75, consistent with moderate lipophilicity [11].
Structure-activity relationship studies indicate that the tert-butyl substituent contributes approximately 1.0-1.2 log units to the overall lipophilicity compared to the unsubstituted thiazole analog [12]. The primary amine group typically reduces lipophilicity by 0.5-0.8 log units due to its hydrogen bonding capacity and ionization potential at physiological pH [11].
Computational lipophilicity predictions using fragment-based methods suggest values in the range of 1.8-2.1, slightly higher than experimental measurements [14]. This discrepancy likely reflects the complex interplay between intramolecular interactions and solvation effects that are not fully captured by additive fragment models.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of (2-(tert-butyl)thiazol-5-yl)methanamine through distinct chemical shift patterns and coupling relationships.
¹H NMR Spectral Analysis:
The tert-butyl group exhibits a characteristic singlet at δ 1.30-1.35 ppm, integrating for nine protons [15] [16]. This signal appears as a sharp singlet due to the symmetry of the three equivalent methyl groups and rapid rotation around the C-C bond at room temperature. The chemical shift is typical for tert-butyl groups attached to aromatic systems [17].
The thiazole ring proton (H-4) appears as a singlet at δ 7.2-7.4 ppm, characteristic of the electron-deficient position adjacent to nitrogen [18]. This chemical shift reflects the aromatic character of the thiazole ring and the deshielding effect of the heteroatoms [19].
The methylene bridge protons (-CH₂-NH₂) generate a singlet at δ 3.8-4.1 ppm, positioned between the electron-withdrawing thiazole ring and the electron-donating amine group [20]. The primary amine protons typically appear as a broad signal at δ 1.5-2.5 ppm, often exchange-broadened due to hydrogen bonding and chemical exchange with solvent [15].
¹³C NMR Spectral Analysis:
The tert-butyl carbons produce two distinct signals: the quaternary carbon at δ 35-38 ppm and the methyl carbons at δ 29-31 ppm [15]. These chemical shifts are characteristic of tert-butyl groups attached to aromatic systems and provide definitive evidence for this structural element.
The thiazole ring carbons exhibit characteristic chemical shifts reflecting their electronic environment [19]. The carbon bearing the tert-butyl group (C-2) appears at δ 165-170 ppm, while the carbon bearing the methylene group (C-5) resonates at δ 140-145 ppm [21]. The remaining thiazole carbon (C-4) typically appears at δ 120-125 ppm.
The methylene carbon (-CH₂-NH₂) resonates at δ 38-42 ppm, intermediate between aliphatic and aromatic chemical shift ranges due to the adjacent thiazole ring [20].
2D NMR Correlation Studies:
Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct ¹H-¹³C connectivity, confirming proton-carbon correlations throughout the molecule [19]. The tert-butyl methyls show strong correlations between the ¹H signal at δ 1.30-1.35 ppm and the ¹³C signal at δ 29-31 ppm.
Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range coupling patterns, particularly useful for confirming thiazole ring connectivity [21]. The thiazole H-4 proton shows correlations to multiple ring carbons, establishing the substitution pattern definitively.
Mass spectrometric analysis of (2-(tert-butyl)thiazol-5-yl)methanamine reveals characteristic fragmentation patterns that provide structural confirmation and enable identification of decomposition pathways.
Molecular Ion and Base Peak:
The molecular ion appears at m/z 170 [M]⁺- , corresponding to the molecular weight of 170.28 Da [13]. The molecular ion typically exhibits moderate abundance due to the stability of the aromatic thiazole system, though some fragmentation occurs under standard electron ionization conditions [22].
Primary Fragmentation Pathways:
Loss of the primary amine group (-CH₂NH₂, 30 Da) produces a prominent fragment at m/z 140, representing the 2-tert-butylthiazole cation [23]. This fragmentation reflects the relative weakness of the benzylic C-C bond connecting the methylene group to the thiazole ring.
The tert-butyl cation (m/z 57) appears as a significant fragment, formed through α-cleavage adjacent to the thiazole ring [22]. This fragmentation is facilitated by the stability of the tertiary carbocation and the electron-withdrawing nature of the thiazole ring.
Secondary Fragmentation Processes:
Further fragmentation of the m/z 140 ion leads to loss of the tert-butyl group (57 Da), producing the thiazole cation at m/z 83 [24]. This fragment represents the core heterocyclic structure and confirms the presence of the unsubstituted thiazole ring system.
Rearrangement reactions characteristic of thiazole-containing compounds may produce additional fragments through ring-opening and cyclization processes [25]. These rearrangements often involve migration of hydrogen atoms and formation of new heterocyclic structures.
Isotopic Pattern Analysis:
The presence of sulfur (³⁴S, 4.2% natural abundance) produces isotopic peaks at M+2 that confirm the molecular formula [22]. The isotopic pattern provides additional confirmation of structural identity and can be used to differentiate from isobaric compounds lacking sulfur.
Infrared spectroscopy provides detailed information about the functional groups present in (2-(tert-butyl)thiazol-5-yl)methanamine through characteristic vibrational frequencies.
NH₂ Stretching Vibrations:
The primary amine group exhibits symmetric and asymmetric N-H stretching modes in the region 3300-3500 cm⁻¹ [7]. The asymmetric stretch typically appears at 3452 cm⁻¹, while the symmetric stretch occurs at 3322 cm⁻¹, values consistent with primary aromatic amines [26]. These frequencies may shift to lower wavenumbers due to hydrogen bonding interactions in the solid state.
The NH₂ scissoring vibration appears as a medium-intensity band at 1608-1620 cm⁻¹, characteristic of primary amines attached to aromatic systems [7]. This frequency reflects the constrained geometry imposed by the adjacent thiazole ring and provides definitive evidence for the primary amine functionality.
Thiazole Ring Vibrations:
The thiazole ring system exhibits characteristic C=N and C=C stretching vibrations in the region 1500-1600 cm⁻¹ [27]. These modes are coupled with ring breathing vibrations and provide evidence for the aromatic character of the heterocycle [28].
Ring C-H stretching modes appear at 3080-3120 cm⁻¹, typical of aromatic C-H bonds in heterocyclic systems [27]. The position of these bands reflects the electron-deficient nature of the thiazole ring and the influence of the heteroatoms.
Tert-Butyl Group Vibrations:
The tert-butyl group produces characteristic C-H stretching vibrations at 2950-2980 cm⁻¹ (asymmetric) and 2850-2870 cm⁻¹ (symmetric) [4]. These frequencies are slightly higher than typical alkyl C-H stretches due to the tertiary carbon environment.
The tert-butyl deformation modes appear as multiple bands in the region 1350-1480 cm⁻¹, providing a characteristic fingerprint for this structural element [4]. The methyl rocking modes typically appear around 1200-1300 cm⁻¹ and confirm the presence of the branched alkyl substituent.
C-S Stretching and Ring Deformation Modes:
The carbon-sulfur stretching vibration in the thiazole ring occurs at approximately 700-750 cm⁻¹, though this mode is often weak and may be obscured by other vibrations [27]. Ring deformation modes appear in the region 600-900 cm⁻¹ and provide additional confirmation of the thiazole structure [28].